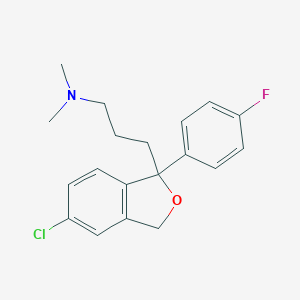

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane

Description

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (CAS: 144025-14-9, C19H20ClFN2O, MW: 346.83) is a bicyclic phthalane derivative structurally related to the antidepressant drug citalopram. It is recognized as Citalopram EP Impurity E and Citalopram Related Compound G in pharmacopeial standards . This compound arises during citalopram synthesis as a process-related impurity, where the 5-position of the phthalane ring is substituted with chlorine instead of the nitrile group present in citalopram . Its characterization includes a 4-fluorophenyl group and a 3-dimethylaminopropyl side chain, which are critical for its interaction with serotonin reuptake transporters .

Properties

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAPWBUTTSOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-45-5 | |

| Record name | 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69X04IVZ4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Chlorination of Phthalide Derivatives

A phthalide compound with a leaving group (e.g., bromo or hydroxyl) at the 5-position undergoes halogen exchange. For example:

-

Substitution with Cuprous Chloride :

Reacting 5-bromophthalide with CuCl under Ullmann-type conditions replaces bromine with chlorine. This method mirrors the cyanation step in citalopram synthesis but uses CuCl instead of CuCN.Yield and purity depend on reaction temperature (typically 150–200°C) and solvent (e.g., DMF or NMP).

-

Electrophilic Chlorination :

Electrophilic aromatic substitution using Cl₂ in the presence of Lewis acids (e.g., FeCl₃) can introduce chlorine directly. However, this method is less selective and may require protecting groups to avoid over-chlorination.

Halogenation via Acid Halide Intermediates

A patented method involves converting a phthalide to an acid chloride intermediate, which is then functionalized:

-

Treat 5-hydroxypthalide with thionyl chloride (SOCl₂) to form 5-chlorophthalide.

-

React the acid chloride with organometallic reagents to introduce the 4-fluorophenyl group.

Grignard and Organometallic Reactions for 4-Fluorophenyl Addition

The 4-fluorophenyl group is introduced via Grignard or organoboron reagents. A representative pathway involves:

Reaction with 4-Fluorophenylmagnesium Bromide

-

Formation of the Organometallic Reagent :

4-Fluorophenylmagnesium bromide is prepared by reacting 1-bromo-4-fluorobenzene with magnesium in anhydrous THF. -

Nucleophilic Addition to 5-Chlorophthalide :

The Grignard reagent attacks the carbonyl group of 5-chlorophthalide, forming a tertiary alcohol intermediate:The reaction is conducted at −20°C to 0°C to minimize side reactions.

Alkylation with 3-Dimethylaminopropyl Side Chain

The 3-dimethylaminopropyl group is introduced via alkylation:

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the tertiary alcohol intermediate reacts with 3-dimethylaminopropanol:

This method achieves high regioselectivity but requires careful control of stoichiometry.

Direct Alkylation with 3-Dimethylaminopropyl Halide

Heating the intermediate with 3-dimethylaminopropyl chloride in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution:

Reaction conditions: 80–100°C in DMF or DMSO.

Purification and Characterization

The crude product is purified via:

-

Vacuum Distillation : Reported in the NZ183001A patent for similar compounds, yielding 56 g of product from 80 g of crude oil.

-

Crystallization : Using ethanol/water mixtures to isolate the hydrochloride salt.

Key Characterization Data :

-

Spectroscopic Data :

Challenges and Optimizations

-

Regioselectivity : Competing reactions at the phthalane carbonyl require precise temperature control.

-

Byproduct Formation : Over-alkylation can occur if the 3-dimethylaminopropyl halide is in excess, necessitating stoichiometric optimization.

-

Yield Improvements : Switching from batch to flow chemistry reduces reaction times and improves yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. For instance, compounds featuring fluorinated aromatic rings have been shown to enhance binding affinity to cancer cell receptors, potentially leading to effective treatments against various cancers .

- Neuropharmacology : The dimethylamino group is known for enhancing central nervous system activity. Research into similar compounds has linked them to improved cognitive functions and neuroprotective effects, suggesting that 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane may also possess these properties .

Pharmacology

The compound's pharmacological profile is being explored for its efficacy and safety in clinical settings.

- Mechanism of Action : Investigations into the mechanism of action reveal that compounds like this one may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could lead to applications in treating mood disorders or enhancing analgesic effects .

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive testing and optimization in drug formulation processes .

Materials Science

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues at the 5-Position

The 5-position substituent on the phthalane ring significantly influences chemical reactivity, pharmacological activity, and impurity profiles. Key analogues include:

Key Observations:

- Halogen vs. Nitrile: The 5-chloro and 5-bromo derivatives are intermediates in citalopram synthesis via Grignard reactions, where the halogen acts as a leaving group. Bromine’s larger atomic size may enhance reactivity compared to chlorine .

- Pharmacological Impact: The nitrile group in citalopram is essential for SSRI activity, while halogenated analogues lack therapeutic efficacy and are monitored as impurities .

Modifications to the Aminopropyl Side Chain

Variations in the amine substituent alter pharmacokinetics and metabolic stability:

Key Observations:

- Dimethyl vs. Methylamine derivatives are less stable and may form via demethylation .

- N-Oxide Formation: Oxidation of the dimethylamine group produces polar metabolites, which are typically inactive but monitored for toxicity .

Biological Activity

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects on various biological systems.

- Molecular Formula : C18H20ClF

- Molecular Weight : 300.81 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It has been shown to exhibit:

- Antitumor Activity : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Neuroprotective Effects : Preliminary research suggests it may protect neuronal cells from oxidative stress, potentially through the modulation of signaling pathways involved in cell survival.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Case Study 1: Antitumor Efficacy

In a study conducted on MCF-7 breast cancer cells, 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane demonstrated significant antitumor activity. Treatment with the compound at a concentration of 10 µM resulted in a marked increase in apoptotic cells as measured by flow cytometry, alongside elevated levels of cleaved caspases, indicating activation of the apoptotic pathway.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation focused on the neuroprotective properties of the compound using SH-SY5Y neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound at a concentration of 5 µM significantly reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound, revealing:

- Absorption and Distribution : The compound exhibits moderate lipophilicity, which may enhance its absorption in biological systems.

- Metabolism : Initial findings suggest that it undergoes hepatic metabolism, with potential implications for drug-drug interactions.

- Excretion : Primarily excreted via renal pathways.

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane, and how can their efficiency be evaluated?

Methodological Answer: Synthetic routes typically involve multi-step organic reactions, such as nucleophilic substitution or condensation reactions, to introduce the fluorophenyl, dimethylaminopropyl, and chloro groups. Efficiency is evaluated using metrics like yield, purity (via HPLC or GC-MS), reaction time, and selectivity. For example, parallel experimentation under varying conditions (temperature, catalyst loading) can identify optimal pathways. Statistical Design of Experiments (DoE) minimizes trials while capturing interactions between variables, as outlined in studies applying factorial designs to similar organofluorine compounds .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms functional groups (e.g., fluorophenyl ring splitting patterns).

- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and bond lengths, critical for validating the dimethylaminopropyl chain conformation. For structurally analogous phthalane derivatives, XRD has confirmed non-planar arrangements due to steric hindrance .

- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isobaric byproducts.

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer: Mechanistic studies employ kinetic isotope effects (KIEs), deuterium labeling, or computational transition-state modeling. For example, substituent effects on fluorophenyl reactivity can be probed via Hammett plots. Quantum mechanical/molecular mechanical (QM/MM) simulations predict intermediates, while in-situ FTIR or Raman spectroscopy monitors real-time bond formation/cleavage .

Advanced Research Questions

Q. What strategies mitigate challenges in isolating 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane due to polar byproducts?

Methodological Answer: Separation challenges arise from the compound’s amine and halogen moieties. Advanced strategies include:

- Membrane Separation: Nanofiltration membranes with tailored pore sizes exclude polar impurities.

- Chromatography: Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) resolves structurally similar species.

- Ionic Liquids: Polar solvents selectively extract the target compound while precipitating byproducts, as demonstrated in fluorinated aromatic separations .

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Density Functional Theory (DFT) identifies low-energy pathways for key steps (e.g., fluorophenyl coupling).

- Solvent Effects: COSMO-RS simulations predict solvent interactions to enhance yield.

- Machine Learning (ML): Training ML models on existing reaction datasets accelerates condition optimization, reducing trial-and-error cycles. ICReDD’s integrated computational-experimental workflows exemplify this approach for analogous reactions .

Q. How should researchers resolve contradictions in experimental data related to reaction yields or byproduct formation?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for purity).

- Sensitivity Analysis: Identify variables (e.g., temperature gradients) causing yield discrepancies via Monte Carlo simulations.

- Meta-Analysis: Compare datasets from analogous compounds to isolate structural or electronic outliers. For example, fluorophenyl derivatives often exhibit unpredictable steric effects, requiring iterative refinement of reaction conditions .

Q. What role does the dimethylaminopropyl group play in the compound’s stability under acidic/basic conditions?

Methodological Answer: The tertiary amine in the dimethylaminopropyl group can protonate under acidic conditions, increasing solubility but risking degradation. Stability studies involve:

- pH-Rate Profiling: Measure degradation kinetics across pH ranges.

- Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life under stress conditions (e.g., 40°C/75% RH).

- Protection Strategies: Introduce temporary protecting groups (e.g., Boc) during synthesis to shield the amine .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported biological activity of structurally similar phthalane derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Cl with Br) to isolate activity contributors.

- Assay Standardization: Use uniform cell lines or enzymatic assays to minimize variability. For fluorinated analogs, inconsistencies often arise from differences in membrane permeability or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.